molecular formula C13H11NO2 B1306642 Methyl 3-(pyridin-2-yl)benzoate CAS No. 98061-20-2

Methyl 3-(pyridin-2-yl)benzoate

Cat. No. B1306642
CAS RN: 98061-20-2
M. Wt: 213.23 g/mol
InChI Key: WSFNTSUFRZCBNQ-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-yl)benzoate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific structure and substituents on the pyridine ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions that may include esterification, etherification, and the formation of complex heterocyclic systems. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, with the reaction conditions such as temperature and time being crucial for the success of the esterification and etherification processes . Similarly, the synthesis of other pyridine derivatives, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. For example, the molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction, and its vibrational frequencies were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques provide detailed information about bond lengths, bond angles, torsion angles, and molecular electrostatic potential maps, which are essential for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions, including coordination with metal ions to form metal–organic gels and coordination networks . These reactions are influenced by the presence of nitrogen atoms in the pyridine ring, which can act as coordination sites. The reactivity of these compounds can also be harnessed for the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the compound's solubility, melting point, and boiling point. The molecular electrostatic potential maps and frontier molecular orbitals of these compounds can provide insights into their reactivity and interaction with other molecules . Additionally, the thermal degradation and electrical conductivity of polymer-metal complexes derived from pyridine-containing ligands can be studied to explore their potential applications in materials science .

Scientific Research Applications

Synthesis and Structural Investigation

Methyl 3-(pyridin-2-yl)benzoate plays a significant role in the synthesis and structural investigation of various chemical compounds. For instance, its use in the creation of triorganostannyl esters of aminobenzoic acids, where it acts as a ligand, has been explored. These compounds have been studied for their physicochemical properties, including their coordination to metal centers which affects both the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).

Photophysical Properties

Research has focused on the photophysical properties of methyl 3-(pyridin-2-yl)benzoate derivatives. For example, derivatives like methyl 2-hydroxy-4-(pyridin-2-yl)benzoate have been synthesized and examined for their unique absorption and emission spectra, which are crucial for understanding their potential applications in various fields, including organic electronics and photonics (Yoon et al., 2019).

Catalytic Hydroxylation of Alkanes

Methyl 3-(pyridin-2-yl)benzoate derivatives have been used in diiron(III) complexes, which serve as functional models for methane monooxygenases. These complexes are studied as catalysts for selective hydroxylation of alkanes, highlighting their potential in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).

Photocatalytic and Electrocatalytic Performances

Certain bulky conjugated benzoate-based chains, incorporating elements like pyrazin-2-yl pyridin-4-yl, have been developed for their dual photocatalytic and electrocatalytic performances. These materials are significant for environmental applications, such as degradation of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).

Boric Acid Ester Intermediates

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a derivative of methyl 3-(pyridin-2-yl)benzoate, is explored as a boric acid ester intermediate. These compounds are significant for their molecular structures, which have been analyzed through X-ray diffraction and density functional theory. Their physicochemical properties are vital for understanding their role in various chemical reactions and applications (Huang et al., 2021).

Removal of Anionic Dyes

Research into metal-organic frameworks (MOFs) using ligands derived from methyl 3-(pyridin-2-yl)benzoate has shown promising results in removing anionic dyes from aqueous solutions. These MOFs exhibit ultrahigh uptake capacities and excellent selectivity, indicating their potential in environmental purification and wastewater treatment (Yu et al., 2021).

Future Directions

Methyl 3-(pyridin-2-yl)benzoate and related compounds have potential applications in diverse fields due to their significant biological properties. Future research could focus on exploring these properties further and developing novel anti-fibrotic drugs .

properties

IUPAC Name

methyl 3-pyridin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFNTSUFRZCBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyridin-2-yl)benzoate

Synthesis routes and methods I

Procedure details

A mixture of (3-(methoxycarbonyl)phenyl)boronic acid (500 mg, 2.78 mmol), 2-bromopyridine (399 mg, 2.53 mmol), K2CO3 (1.0 g, 7.6 mmol) and Pd(dppf)Cl2 (20 mg) in a mixture solution of dioxane (10 mL) and H2O (2.5 mL) was stirred at 120° C. for 30 min under microwave heating. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by column chromatography to give the desired product (530 mg, Yield: 90%) and this was used directly in the next step. LCMS (m/z): 214.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution (3-(methoxycarbonyl)phenyl)boronic acid (500 mg, 2.78 mmol), 2-bromopyridine (399 mg, 2.53 mmol), K2CO3 (1.0 g, 7.6 mmol) and Pd(dppf)Cl2 (20 mg) in a mixture of dioxane (10 mL) and water (2.5 mL) was heated under microwave conditions at 120° C. for 0.5 h. The reaction mixture was filtered, concentrated, and the crude product was purified by column chromatography eluting with petroleum ether/ethyl acetate (5:1). (400 mg, yield 74%) MS (ESI+) e/z: 214.1 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Fan, SS Bao, WX Nie, CH Liao, LM Zheng - Inorganic chemistry, 2018 - ACS Publications
Three iridium(III)-based metal–organic frameworks (MOFs), namely [Cd 3 {Ir(ppy-COO) 3 } 2 (DMF) 2 (H 2 O) 4 ]·6H 2 O·2DMF (1), [Cd 3 {Ir(ppy-COO) 3 } 2 (DMA) 2 (H 2 O) 2 ]·0.5H 2 O·…
Number of citations: 109 pubs.acs.org
K Fan, WX Nie, LP Wang, CH Liao… - … A European Journal, 2017 - Wiley Online Library
Artificial control and engineering of metal–organic framework (MOF) crystals with defects can endow them with suitable properties for applications in gas storage, separation, and …
L Friggeri, TY Hargrove, Z Wawrzak… - Journal of medicinal …, 2018 - ACS Publications
Because of the increase in the number of immunocompromised patients, the incidence of invasive fungal infections is growing, but the treatment efficiency remains unacceptably low. …
Number of citations: 36 pubs.acs.org
M Wheatley, MT Findlay, R López-Rodríguez… - Chem Catalysis, 2021 - cell.com
The C–H alkylation of arenes with N-based directing groups typically requires high temperatures and/or harsh reaction conditions, which has traditionally reduced its functional group …
Number of citations: 9 www.cell.com
C Jia, N Wu, X Cai, G Li, L Zhong, L Zou… - The Journal of Organic …, 2020 - ACS Publications
The meta-C Ar —H bond formylation of arenes has been achieved using CHBr 3 as a formyl source in the presence of [Ru(p-cym)(OAc) 2 ] as a catalyst. This method provides efficient …
Number of citations: 8 pubs.acs.org
JR Colombe - 2015 - dspace.mit.edu
This thesis describes the development and application of chemical methodologies for the use of 2-pyridyl and other aryl and heteroaryl organometallic nucleophiles. Aiming for a …
Number of citations: 0 dspace.mit.edu
GA Molander, SLJ Trice… - The Journal of organic …, 2012 - ACS Publications
The use of bis-boronic acid for the direct synthesis of boronic acids has greatly facilitated the two-step, one-pot borylation/Suzuki cross-coupling reaction between aryl and heteroaryl …
Number of citations: 133 pubs.acs.org

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